tert-Butyl (1,5-dimethyl-1,2,5,6-tetrahydropyridin-3-yl)carbamate

Description

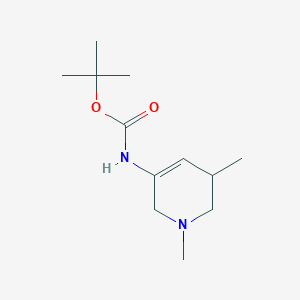

tert-Butyl (1,5-dimethyl-1,2,5,6-tetrahydropyridin-3-yl)carbamate is a carbamate-protected tetrahydropyridine derivative. Its structure features a partially saturated pyridine ring (1,2,5,6-tetrahydropyridine) with methyl groups at the 1- and 5-positions and a tert-butyl carbamate moiety at the 3-position. This compound is of interest in medicinal chemistry due to the tetrahydropyridine scaffold’s prevalence in bioactive molecules, particularly as a conformationally restricted amine.

Properties

IUPAC Name |

tert-butyl N-(1,3-dimethyl-3,6-dihydro-2H-pyridin-5-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-9-6-10(8-14(5)7-9)13-11(15)16-12(2,3)4/h6,9H,7-8H2,1-5H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOCYRWPDHMHJFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(=C1)NC(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1,5-dimethyl-1,2,5,6-tetrahydropyridin-3-yl)carbamate typically involves the reaction of 1,5-dimethyl-1,2,5,6-tetrahydropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbamate ester. The general reaction scheme is as follows:

1,5-dimethyl-1,2,5,6-tetrahydropyridine+tert-butyl chloroformate→tert-Butyl (1,5-dimethyl-1,2,5,6-tetrahydropyridin-3-yl)carbamate

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1,5-dimethyl-1,2,5,6-tetrahydropyridin-3-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: N-oxides of the original compound.

Reduction: Amines derived from the reduction of the carbamate group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl (1,5-dimethyl-1,2,5,6-tetrahydropyridin-3-yl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (1,5-dimethyl-1,2,5,6-tetrahydropyridin-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The tetrahydropyridine ring system may also interact with various receptors, modulating their activity and resulting in physiological effects.

Comparison with Similar Compounds

Key Observations :

- Saturation : The target and compound 26c share the partially saturated tetrahydropyridine core, which may enhance conformational rigidity compared to fully aromatic pyridine derivatives (–5).

- In contrast, methyl groups in the target compound may sterically hinder interactions.

- Functionalization : Compound 26c’s thiadiazole ring and long alkyl chain () suggest enhanced hydrophobic interactions, possibly improving membrane permeability or receptor binding.

Physicochemical Properties

- Molecular Weight : The target compound (~226 g/mol) is smaller than 26c (452.66 g/mol) and methoxy derivatives (>280 g/mol), impacting pharmacokinetic properties like bioavailability.

Biological Activity

tert-Butyl (1,5-dimethyl-1,2,5,6-tetrahydropyridin-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H21N2O2

- Molecular Weight : 225.31 g/mol

- SMILES Notation : CC(C)(C)OC(=O)N1CCC(C)=C1C(C)C

The compound features a tetrahydropyridine core that is known for its diverse biological activities. The tert-butyl carbamate moiety enhances its stability and solubility.

Pharmacological Properties

Research indicates that This compound exhibits several pharmacological properties:

- Antioxidant Activity : Studies have shown that compounds with similar structures can scavenge free radicals, thus providing protective effects against oxidative stress .

- Neuroprotective Effects : The tetrahydropyridine structure is associated with neuroprotective properties. It may inhibit neurodegenerative processes by modulating neurotransmitter systems .

The mechanisms through which this compound exerts its effects are still under investigation. Potential mechanisms include:

- Inhibition of Neuroinflammation : By modulating inflammatory pathways in the nervous system.

- Regulation of Neurotransmitter Levels : Influencing the release and reuptake of neurotransmitters like dopamine and serotonin.

Study 1: Neuroprotective Effects in Animal Models

A study investigated the neuroprotective effects of similar compounds in a mouse model of Parkinson's disease. The results indicated that treatment with a related tetrahydropyridine reduced motor deficits and improved dopaminergic neuron survival. These findings suggest that This compound may offer similar benefits in neuroprotection .

Study 2: Antioxidant Activity Assessment

In vitro assays demonstrated that derivatives of the tetrahydropyridine structure exhibited significant antioxidant activity. The compound was found to reduce oxidative stress markers in neuronal cell cultures, indicating its potential as a therapeutic agent for conditions associated with oxidative damage .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.